5-Bromo-6-(propan-2-yloxy)pyridin-3-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-6-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)12-8-7(9)3-6(10)4-11-8/h3-5H,10H2,1-2H3 |
InChI Key |
UEPJSSGGHYLRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)N)Br |
Origin of Product |
United States |
Significance and Research Context of 5 Bromo 6 Propan 2 Yloxy Pyridin 3 Amine Within Substituted Pyridine Chemistry
Role of Brominated Pyridines in Organic Synthesis Research
Brominated pyridines are highly valued precursors in organic synthesis due to the reactivity of the carbon-bromine bond. The bromine atom serves as a versatile functional handle, enabling a wide range of chemical transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The presence of a bromine atom on the pyridine (B92270) ring, as seen in 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine, allows for the introduction of various aryl, heteroaryl, alkyl, and amino groups. This capability is crucial for the synthesis of diverse libraries of compounds for drug discovery and for the construction of complex molecular architectures. For instance, the Suzuki-Miyaura cross-coupling reaction of a similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), with various arylboronic acids has been shown to proceed with good to moderate yields, demonstrating the utility of the bromo-pyridine moiety in creating biaryl structures. nih.govmdpi.comresearchgate.net
Below is a representative table illustrating the utility of a brominated pyridine in Suzuki-Miyaura cross-coupling reactions, based on data from a closely related analog.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with a Brominated Pyridine Analog
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 75 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
Data is illustrative and based on reactions with a similar brominated pyridine.
Furthermore, the Buchwald-Hartwig amination offers a direct route to synthesize N-aryl and N-heteroaryl pyridinamines from brominated pyridines. wikipedia.orgchemspider.com This reaction is of paramount importance in medicinal chemistry, as the resulting diarylamine and related structures are common pharmacophores in a wide range of therapeutic agents.
Importance of Pyridine-Based Compounds as Synthetic Intermediates
Pyridine and its derivatives are fundamental building blocks in the synthesis of a vast number of compounds with significant biological and material properties. The pyridine nucleus is a key structural component in numerous pharmaceuticals, agrochemicals, and natural products. organic-chemistry.orgresearchgate.net Its presence can influence the physicochemical properties of a molecule, such as solubility and basicity, and can play a crucial role in its interaction with biological targets.
Pyridine-based intermediates, such as this compound, serve as scaffolds upon which molecular complexity can be built. The functional groups attached to the pyridine ring can be sequentially or selectively modified to generate a diverse range of derivatives. This modular approach is highly efficient in the exploration of structure-activity relationships (SAR) during the drug discovery process.
The synthesis of complex bioactive molecules often relies on the strategic use of pre-functionalized heterocyclic intermediates. The following table provides examples of how pyridine-based intermediates are utilized in the synthesis of pharmaceuticals.
Table 2: Application of Pyridine-Based Intermediates in Pharmaceutical Synthesis
| Pyridine Intermediate | Synthetic Transformation | Final Product Class | Therapeutic Area |
|---|---|---|---|
| Substituted Aminopyridine | Amide Coupling | Kinase Inhibitors | Oncology |
| Halogenated Pyridine | Suzuki Coupling | Biaryl Compounds | Anti-inflammatory |
| Pyridine Carboxylic Acid | Esterification/Amidation | Various APIs | Various |
| Hydroxypyridine | Etherification | CNS Agents | Neurology |
API: Active Pharmaceutical Ingredient. This table provides generalized examples.
Reaction Chemistry and Functionalization of 5 Bromo 6 Propan 2 Yloxy Pyridin 3 Amine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The pyridine nitrogen atom in 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine possesses a lone pair of electrons in an sp² hybridized orbital, which imparts basic character to the molecule. uoanbar.edu.iqnih.gov This allows the nitrogen to act as a base or a nucleophile.
Key aspects of its reactivity include:
Protonation: In the presence of acids, the nitrogen atom can be protonated to form a pyridinium (B92312) salt. This significantly alters the electron density of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. uoanbar.edu.iq
Ligand Formation: The lone pair of electrons enables the nitrogen atom to coordinate with metal centers, acting as a ligand in various catalytic processes. evitachem.com This interaction is fundamental to many of the palladium-catalyzed cross-coupling reactions discussed in subsequent sections.
Oxidation: The pyridine nitrogen can be oxidized, typically using oxidizing agents like hydrogen peroxide, to form the corresponding N-oxide. evitachem.com
The electronic nature of the substituents on the pyridine ring modulates this reactivity. The amino (-NH₂) and isopropoxy (-O-iPr) groups are electron-donating, which increases the electron density on the ring and enhances the basicity of the nitrogen atom. Conversely, the bromine atom is electron-withdrawing, which slightly counteracts this effect.
Transformations Involving the Bromine Substituent
The bromine atom at the C5 position of the pyridine ring is a key handle for molecular diversification, primarily through cross-coupling reactions that facilitate the formation of new carbon-carbon and carbon-nitrogen bonds.
Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or its ester. yonedalabs.comlibretexts.org This reaction has been successfully applied to aminobromopyridine systems to synthesize a variety of biaryl compounds. nih.govmdpi.com
The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org For substrates similar to this compound, the presence of the free amino group can sometimes interfere with the catalyst. However, careful selection of the base, such as potassium phosphate (B84403) (K₃PO₄), allows the reaction to proceed efficiently. nih.gov
A study on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated that it couples efficiently with various arylboronic acids. nih.gov The reaction conditions tolerated both electron-donating and electron-withdrawing groups on the boronic acid, leading to moderate to good yields of the desired products. mdpi.com
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 5-Bromo-aminopyridines
| Component | Reagent/Condition | Role | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Palladium(0) source | nih.gov |
| Base | K₃PO₄ (Potassium phosphate) | Activates boronic acid | nih.gov |
| Solvent | 1,4-Dioxane (B91453) / Water (4:1 ratio) | Reaction medium | nih.gov |
| Temperature | 85–95 °C | Thermal energy | nih.gov |
| Reactant | Arylboronic acid | Source of aryl group | nih.gov |
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes. The process is typically co-catalyzed by palladium and copper complexes. libretexts.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org
While specific examples for this compound are not detailed in the reviewed literature, successful Sonogashira couplings have been reported for structurally similar 2-amino-3-bromopyridines. scirp.org These reactions proceed in high yields and are compatible with a range of terminal alkynes. The optimized conditions from these studies provide a reliable blueprint for the functionalization of the target compound.
Table 2: Generalized Conditions for Sonogashira Coupling of Amino-Bromopyridines
| Component | Reagent/Condition | Role | Reference |
|---|---|---|---|
| Catalyst | Pd(CF₃COO)₂ / PPh₃ or Pd(PPh₃)₂Cl₂ | Palladium(0) source | libretexts.orgscirp.org |
| Co-catalyst | CuI (Copper(I) iodide) | Forms copper acetylide | libretexts.orgscirp.org |
| Base | Et₃N (Triethylamine) | Neutralizes H-X byproduct, solvent | scirp.org |
| Solvent | DMF (Dimethylformamide) | Reaction medium | scirp.org |
| Temperature | 100 °C | Thermal energy | scirp.org |
| Reactant | Terminal alkyne | Source of alkynyl group | scirp.org |
Ullmann-type reactions are copper-catalyzed cross-coupling reactions used to form carbon-heteroatom (C-O, C-N, C-S) and carbon-carbon bonds. organic-chemistry.orgwikipedia.org Unlike palladium-catalyzed reactions, traditional Ullmann couplings often require harsh conditions, such as high temperatures (frequently over 200 °C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced the use of ligands, which allow the reaction to proceed under milder conditions. nih.gov
These reactions are particularly useful for forming diaryl ethers (Ullmann condensation) or aryl amines (Goldberg reaction). wikipedia.org The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.org For a substrate like this compound, an Ullmann reaction could be employed to couple it with phenols, amines, or thiols at the C5 position. Copper-catalyzed couplings of sulfonamides with similar bromo-azaheterocycles have been shown to proceed effectively. growingscience.com
Table 3: Representative Conditions for Ullmann-Type Reactions
| Component | Reagent/Condition | Role | Reference |
|---|---|---|---|
| Catalyst | CuI (Copper(I) iodide) or Cu₂O | Copper(I) source | wikipedia.orggrowingscience.com |
| Ligand | Phenanthroline, Proline, or other amino acids | Accelerates reaction, stabilizes catalyst | wikipedia.orgresearchgate.net |
| Base | K₂CO₃ or Cs₂CO₃ | Activates nucleophile | growingscience.com |
| Solvent | DMF, NMP, or Isopropyl alcohol | High-boiling polar solvent | wikipedia.orggrowingscience.com |
| Temperature | Often >100 °C, can be lower with ligands | Thermal energy | wikipedia.orgresearchgate.net |
| Reactant | Phenols, Amines, Sulfonamides, Thiols | Nucleophile | wikipedia.orggrowingscience.com |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope, functional group tolerance, and generally high yields. wikipedia.orglibretexts.org
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the C-N coupled product. libretexts.org The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for the efficiency of the reaction. libretexts.org This methodology is highly applicable to this compound for coupling with a wide range of primary and secondary amines, further diversifying its chemical utility.
Table 4: Common Conditions for Buchwald-Hartwig Amination
| Component | Reagent/Condition | Role | Reference |
|---|---|---|---|
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium(0) precursor | libretexts.orgchemrxiv.org |
| Ligand | BINAP, XantPhos, BrettPhos, DavePhos | Stabilizes Pd, facilitates catalytic cycle | libretexts.orgchemrxiv.org |
| Base | NaOtBu, K₃PO₄, or LHMDS | Deprotonates the amine | libretexts.orgacs.org |
| Solvent | Toluene (B28343), Dioxane, or THF | Anhydrous organic solvent | libretexts.org |
| Temperature | Room temperature to ~110 °C | Thermal energy | libretexts.orgchemrxiv.org |
| Reactant | Primary or secondary amine | Nucleophile | wikipedia.org |
Nucleophilic Substitution Reactions
The bromine atom at the C5 position of this compound serves as a versatile leaving group, enabling a variety of nucleophilic substitution reactions. These transformations are fundamental for building molecular complexity by forming new carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of the C5 position. The Buchwald-Hartwig amination, for instance, allows for the coupling of various primary and secondary amines with the aryl bromide. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to facilitate the C-N bond formation. The choice of ligand is crucial for reaction efficiency and scope. For example, sterically hindered biarylphosphine ligands have been shown to be effective in the amination of electron-rich and heterocyclic aryl halides. wikipedia.orglibretexts.org
Similarly, the Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the bromo-pyridine with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This reaction is robust and tolerates a wide range of functional groups. For sensitive substrates, protecting the C3-amino group can prevent side reactions and improve yields.
Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for forming C-N and C-O bonds with aryl halides, utilizing a copper catalyst. wikipedia.org While often requiring harsher conditions than palladium-catalyzed methods, modern advancements with soluble copper catalysts and specific ligands have enabled these reactions to proceed under milder temperatures. nih.gov This reaction provides an alternative pathway for coupling amines or alcohols at the C5 position.
Table 1: Examples of Nucleophilic Substitution Reactions on 5-Bromo-Pyridine Scaffolds
| Reaction Type | Nucleophile/Coupling Partner | Catalyst System | Typical Conditions | Product Type |
|---|---|---|---|---|
| Buchwald-Hartwig | Primary/Secondary Amines | Pd(dba)₂ / Biarylphosphine Ligand + Base (e.g., NaOtBu) | Toluene, 80-110 °C | 5-Amino-6-(isopropoxy)pyridin-3-amine derivatives |
| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Dioxane/Water, 85-95 °C | 5-Aryl-6-(isopropoxy)pyridin-3-amine derivatives |
| Ullmann Condensation | Alcohols, Amines | CuI / Ligand (e.g., phenanthroline) + Base | DMF or NMP, high temperature | 5-Alkoxy or 5-Amino derivatives |
Formation of Organometallic Intermediates (e.g., Lithiation)
The formation of organometallic intermediates from this compound is a key strategy for introducing a wide range of electrophiles. Two primary pathways can be envisioned for this substrate: halogen-metal exchange and directed ortho-metalation.
Halogen-Metal Exchange: The bromine atom can be exchanged for a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. researchgate.net This reaction, known as lithium-halogen exchange, is generally very fast and efficient for aryl bromides, creating a potent nucleophilic organolithium species at the C5 position. This intermediate can then react with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups.
Directed ortho-Metalation (DoM): Alternatively, the substituents on the pyridine ring can direct lithiation to an adjacent position. The amino group (or a protected form like an amide) and the isopropoxy group are both ortho-directing groups. However, the directing ability of a protected amino group (e.g., pivaloyl) is generally stronger and would likely direct lithiation to the C4 position. The presence of the bromine at C5 and the strong directing group at C3 could lead to a complex reactivity profile, potentially enabling regioselective functionalization at C4, a position not easily accessed by other means.
Nickel-Catalyzed Reductive Coupling
Nickel-catalyzed reductive coupling reactions provide a powerful and increasingly popular method for forming C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds from aryl halides. organic-chemistry.orgwisc.edu In this type of reaction, this compound could be coupled with another electrophile, such as an alkyl halide or another aryl halide, in the presence of a nickel catalyst and a stoichiometric reductant (e.g., zinc or manganese metal). nih.gov
These methods are advantageous as they often proceed under mild conditions, exhibit high functional group tolerance, and can couple substrates that are challenging for traditional cross-coupling methods. acs.org For example, a nickel-catalyzed reductive coupling could potentially be used for the homocoupling of this compound to form a bipyridine derivative or for cross-coupling with tertiary alkyl halides to construct all-carbon quaternary centers. acs.orgrsc.org The reaction typically involves a Ni(0) active species, which undergoes oxidative addition to the aryl bromide, followed by a reaction with the second electrophile and reductive elimination to yield the product.
Photoredox Catalytic Radical Cascade Reactions
Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. sigmaaldrich.com The functional groups present in this compound make it a potential substrate for photoredox-mediated transformations.
The aryl bromide moiety can participate in reactions where a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process. For instance, the excited photocatalyst could reduce the C-Br bond to generate an aryl radical. This radical could then participate in a variety of cascade reactions, such as addition to alkenes or alkynes, leading to the rapid construction of complex cyclic structures. researchgate.net
Furthermore, the amino group can also be involved in photoredox catalysis. kaust.edu.sa Oxidation of the amine can generate an amine radical cation, which can lead to a different set of radical-mediated transformations. chemrxiv.org The interplay between the aryl bromide and the amino group under photocatalytic conditions could open pathways to novel molecular scaffolds that are not accessible through traditional ionic reaction pathways.
Reactivity of the Amino Group
Acylation and Other Protecting Group Strategies
The primary amino group at the C3 position is a key site for functionalization and can influence the reactivity of the entire molecule. To modulate its electronic properties or prevent unwanted side reactions during transformations elsewhere on the ring, the amino group is often protected.
Acylation: A common and straightforward protection strategy is acylation, typically achieved by reacting the amine with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. This converts the highly activating amino group into a less activating and sterically more hindered acetamide (B32628) group. This modification is particularly useful in palladium-catalyzed cross-coupling reactions at the C5 position, where the unprotected amine can sometimes interfere with the catalyst or lead to side products. The resulting amide bond is robust but can be readily cleaved under acidic or basic conditions to regenerate the free amine after the desired transformation is complete.
Other Protecting Groups: Besides the acetyl group, other common protecting groups for aromatic amines can be employed, depending on the required stability and deprotection conditions. These include:
Carbamates: Formed by reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl), yielding Boc- and Cbz-protected amines, respectively. These are widely used in peptide synthesis and are removable under specific acidic (Boc) or hydrogenolysis (Cbz) conditions.
Sulfonamides: Formed by reacting the amine with a sulfonyl chloride, such as tosyl chloride (Ts-Cl), to give a stable tosylamide. These are very robust protecting groups, often requiring harsh conditions for removal.
Diazotization Reactions
The primary aromatic amino group of this compound can undergo diazotization, a fundamental transformation that converts it into a highly versatile diazonium salt. This reaction is typically performed by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).
The resulting pyridine-3-diazonium salt is an important synthetic intermediate. The diazonio group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be readily displaced by a wide variety of nucleophiles. This allows for the introduction of a diverse range of functional groups at the C3 position, including:
Halogens: (F, Cl, Br, I) via the Sandmeyer or Schiemann reactions.
Hydroxyl group: (-OH) by warming in aqueous acid.
Cyano group: (-CN) via the Sandmeyer reaction.
Hydrogen: (deamination) by treatment with hypophosphorous acid (H₃PO₂).
This reactivity makes the C3-amino group a synthetic handle for accessing a broad array of 3-substituted pyridine derivatives that would be difficult to synthesize directly.
Formation of Schiff Bases
The primary amine at the C3 position of the pyridine ring in this compound serves as a key functional group for the synthesis of imines, commonly known as Schiff bases. This reaction is a well-established condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone. bibliomed.orgekb.eg
The general synthesis involves the reaction of this compound with an aldehyde or ketone, often under reflux conditions in a suitable solvent like ethanol (B145695) or methanol. researchgate.net A catalytic amount of acid is sometimes added to facilitate the dehydration process, which drives the equilibrium towards the formation of the imine product. redalyc.org The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to the formation of a hemiaminal intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the Schiff base.
The versatility of this reaction allows for the introduction of a wide array of substituents onto the pyridine core, depending on the choice of the carbonyl reactant. This functionalization is pivotal in coordination chemistry, as Schiff bases are excellent ligands capable of forming stable complexes with various transition metals. nih.gov
Below is a table detailing the prospective Schiff base products formed from the reaction of this compound with various aldehydes.
| Carbonyl Reactant | Product Name | Typical Reaction Conditions |
| Benzaldehyde | N-benzylidene-5-bromo-6-(propan-2-yloxy)pyridin-3-amine | Ethanol, reflux |
| 4-Methoxybenzaldehyde | 5-Bromo-N-(4-methoxybenzylidene)-6-(propan-2-yloxy)pyridin-3-amine | Methanol, reflux, cat. Acetic Acid |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-(((5-Bromo-6-(propan-2-yloxy)pyridin-3-yl)imino)methyl)phenol | Ethanol, reflux |
| 4-Nitrobenzaldehyde | 5-Bromo-N-(4-nitrobenzylidene)-6-(propan-2-yloxy)pyridin-3-amine | Ethanol, reflux |
This interactive table provides examples of potential Schiff base syntheses. The reaction conditions are based on general procedures for Schiff base formation from aminopyridines and may require optimization for this specific substrate.
Transformations of the Isopropoxy Group
The 6-(propan-2-yloxy) group on the pyridine ring is an ether linkage. While ethers are generally known for their chemical stability and are often used as solvents, they can undergo cleavage under specific, harsh conditions. pressbooks.pub The most common transformation for an ether group is cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures. libretexts.org
The mechanism of this acid-catalyzed cleavage involves the initial protonation of the ether oxygen by the strong acid. This step converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the conjugate base of the acid (a bromide or iodide ion), which is a good nucleophile, attacks one of the adjacent carbon atoms. masterorganicchemistry.com
In the case of this compound, the molecule is an aryl alkyl ether derivative. Cleavage of such ethers almost invariably occurs at the alkyl-oxygen bond. The bond between the sp²-hybridized carbon of the pyridine ring and the oxygen atom is significantly stronger and more resistant to cleavage than the bond between the sp³-hybridized isopropyl carbon and the oxygen. libretexts.org Therefore, the nucleophilic attack by the halide ion (Br⁻ or I⁻) will occur at the isopropyl carbon via an SN2 or SN1 mechanism. Given that the isopropyl group is secondary, the reaction may proceed through a mixture of pathways. pressbooks.pub The expected products from this reaction would be 5-bromo-6-hydroxypyridin-3-amine (a pyridinol) and a 2-halopropane.
It is noteworthy that the isopropoxy group demonstrates considerable stability under various other reaction conditions. For instance, it has been shown to be tolerant to cleavage during palladium-catalyzed nucleophilic substitution reactions at the bromine position on the pyridine ring. evitachem.com
The table below outlines the expected transformation of the isopropoxy group under acidic cleavage conditions.
| Reagent | Expected Products | General Conditions |
| Hydrobromic Acid (HBr) | 5-Bromo-6-hydroxypyridin-3-amine and 2-Bromopropane (B125204) | Excess concentrated HBr, heat |
| Hydroiodic Acid (HI) | 5-Bromo-6-hydroxypyridin-3-amine and 2-Iodopropane | Excess concentrated HI, heat |
This interactive table illustrates the predicted outcome of the acidic cleavage of the isopropoxy group based on general principles of ether chemistry.
Advanced Spectroscopic Characterization of 5 Bromo 6 Propan 2 Yloxy Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule. It exploits the magnetic properties of certain atomic nuclei to determine the chemical and physical properties of atoms or the molecules in which they are contained.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR provides fundamental information about the number and types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine is expected to show distinct signals corresponding to each unique proton environment. The structure suggests five unique proton signals: two for the pyridine (B92270) ring, one for the amine group, one for the methine proton of the isopropyl group, and one for the methyl protons of the isopropyl group. The amine (NH₂) protons may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The two aromatic protons on the pyridine ring (at positions 2 and 4) would appear as distinct doublets due to coupling with each other. The isopropyl group would exhibit a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to each of the eight carbon atoms in the molecule, as there is no molecular symmetry that would make any carbons chemically equivalent. The chemical shifts of the pyridine ring carbons are influenced by the attached bromine, amine, and isopropoxy groups.
Predicted NMR Data
| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| H-2 (Pyridine) | ~7.5 | d | C-2 (Pyridine) | ~138 |
| H-4 (Pyridine) | ~7.0 | d | C-3 (Pyridine) | ~135 |
| NH₂ | ~4.0 (broad) | s | C-4 (Pyridine) | ~120 |
| CH (isopropoxy) | ~5.2 | sept | C-5 (Pyridine) | ~105 |
| CH₃ (isopropoxy) | ~1.3 | d | C-6 (Pyridine) | ~155 |
| CH (isopropoxy) | ~70 | |||
| CH₃ (isopropoxy) | ~22 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in determining the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, a key COSY correlation would be observed between the methine (CH) proton and the methyl (CH₃) protons of the isopropoxy group. A weaker correlation would also be expected between the two aromatic protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments map protons to the carbon atoms they are directly attached to. The HSQC spectrum would show correlations between the signal for the H-2 proton and the C-2 carbon, the H-4 proton and the C-4 carbon, the methine proton and its carbon, and the methyl protons and their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity of different functional groups. Key HMBC correlations would include:
The methine proton of the isopropoxy group showing a correlation to the C-6 carbon of the pyridine ring, confirming the ether linkage.
The pyridine protons showing correlations to neighboring carbons, confirming their positions relative to the substituents. For example, the H-4 proton would likely show a correlation to C-2, C-5, and C-6.
The amine protons may show correlations to C-3 and C-4.
Analysis of Chemical Shifts and Coupling Constants
A detailed analysis of chemical shifts and coupling constants (J-values) provides further structural confirmation.
Chemical Shifts: The electron-donating amino (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups cause the attached and nearby protons and carbons on the pyridine ring to shift to a higher field (lower ppm). Conversely, the electron-withdrawing bromine atom and the electronegative nitrogen within the ring cause a downfield shift (higher ppm). The specific positions of the signals confirm the substitution pattern on the pyridine ring.
Coupling Constants (J): The magnitude of the coupling constant between the two pyridine protons (H-2 and H-4) would be characteristic of a meta-coupling (⁴J), typically in the range of 2-3 Hz. The vicinal coupling (³J) between the methine and methyl protons in the isopropyl group is expected to be around 6-7 Hz, which is a standard value for free rotation around a C-C single bond. libretexts.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound, HRMS is critical for confirming the chemical formula, C₈H₁₁BrN₂O.
A key feature in the mass spectrum of this compound is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 m/z units. HRMS can measure the mass of these ions with high precision, which is a definitive confirmation of the presence of one bromine atom in the molecule.
HRMS Predicted Data for [M+H]⁺ Adduct
| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| [C₈H₁₂BrN₂O]⁺ | ⁷⁹Br | 231.0133 |
| [C₈H₁₂BrN₂O]⁺ | ⁸¹Br | 233.0112 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. It is used to separate the components of a mixture and to identify them based on their mass spectra. For a pure sample of this compound, GC-MS would provide its retention time and a mass spectrum showing its molecular ion and characteristic fragment ions.
The fragmentation pattern in the mass spectrum can help to confirm the structure. Upon ionization in the mass spectrometer, the molecular ion can break apart into smaller, stable fragments. Expected fragmentation pathways for this compound include:
Loss of a methyl radical (•CH₃) from the isopropyl group.
Loss of a propylene (B89431) molecule (C₃H₆) via McLafferty rearrangement.
Cleavage of the ether bond, resulting in the loss of an isopropoxy radical (•OCH(CH₃)₂) or an isopropyl radical (•CH(CH₃)₂).
Loss of the bromine atom (•Br).
Analysis of the m/z values of these fragments provides a "fingerprint" that helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. The analysis of related aminopyridine derivatives by GC-MS has shown that the molecular ion peak is often observed, along with distinct fragmentation patterns that depend on the specific substituents. vixra.orgosha.gov
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
No experimental FT-IR data for this compound is currently available in the searched scientific literature. This section would typically include a data table of observed vibrational frequencies (in cm⁻¹) and their assignments to specific molecular motions, such as N-H stretching, C-H stretching of the aromatic and isopropyl groups, C=C and C=N ring stretching, and C-Br stretching.
Fourier Transform Raman (FT-Raman) Spectroscopy
There is no published FT-Raman spectroscopic data for this compound. An analysis in this section would present the Raman shifts and their corresponding vibrational mode assignments, complementing the FT-IR data.
Normal Coordinate Analysis for Vibrational Assignments
A Normal Coordinate Analysis for this compound has not been reported. Such an analysis would involve theoretical calculations to support and confirm the vibrational assignments made from experimental FT-IR and FT-Raman spectra.
X-ray Diffraction (XRD) Studies
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
No single crystal X-ray diffraction studies for this compound have been published. This section would typically provide detailed crystallographic data, including the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and information on intermolecular interactions, which are crucial for understanding the compound's three-dimensional structure in the solid state.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a pure sample of this compound, with the molecular formula C₈H₁₁BrN₂O, the theoretical elemental composition can be calculated. Experimental values obtained from an actual analysis would be expected to be in close agreement with these theoretical percentages, typically within a ±0.4% margin, which would confirm the empirical formula of the compound.
The theoretical elemental composition is as follows:
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 8 | 96.08 | 41.58% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.80% |
| Bromine | Br | 79.90 | 1 | 79.90 | 34.57% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.13% |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.92% |
| Total | 231.088 | 100.00% |
This table presents the theoretical values. Actual experimental results would be presented in a similar format for comparison.
Thermal Analysis (e.g., TG/DSC)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide insights into the thermal stability and phase behavior of a compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a significant mass loss would be observed, corresponding to the decomposition of the molecule. The onset temperature of this decomposition would define the upper limit of its thermal stability.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram for this compound would reveal thermal transitions such as melting and decomposition. An endothermic peak would indicate the melting point of the crystalline solid. At higher temperatures, exothermic peaks would likely be observed, corresponding to the energy released during decomposition.
A hypothetical data table summarizing potential thermal analysis results is shown below:
| Analysis | Parameter | Observed Value |
| TGA | Onset of Decomposition | TBD |
| DSC | Melting Point (Tₘ) | TBD |
| DSC | Decomposition Temperature (Tₔ) | TBD |
TBD (To Be Determined): These values would be filled in with experimental data from actual TGA and DSC measurements.
Role of 5 Bromo 6 Propan 2 Yloxy Pyridin 3 Amine As a Synthetic Building Block
Precursor for Advanced Pyridine-Based Scaffolds
The functional groups of 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine serve as versatile handles for elaboration, making it an ideal starting point for advanced pyridine-based scaffolds. The bromine atom at the C-5 position and the amino group at the C-3 position are particularly amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. evitachem.comnih.gov
The Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds, is readily applicable to this substrate. wikipedia.org By reacting the C-5 bromine atom with a wide range of aryl or heteroaryl boronic acids, a diverse library of 5-aryl-6-(isopropoxy)pyridin-3-amines can be generated. nih.govmdpi.com This strategy is invaluable for synthesizing biaryl compounds, a common motif in medicinal chemistry. nih.gov A study on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated its efficient coupling with various arylboronic acids in the presence of a palladium catalyst, producing novel 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.comnih.gov
Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the C-5 bromine with a vast array of primary and secondary amines. wikipedia.org This reaction introduces new amino substituents, significantly expanding the structural diversity of the resulting pyridine (B92270) scaffolds. libretexts.orgnih.gov The reaction conditions are typically mild and tolerate a wide range of functional groups. libretexts.org
Furthermore, the amino group at the C-3 position can be independently functionalized. For instance, acylation with acetic anhydride (B1165640) can convert the amine into an amide. mdpi.com This modification not only changes the electronic properties of the pyridine ring but also provides a new functional group for further synthetic manipulations. nih.gov
The table below summarizes the key transformations for generating advanced pyridine scaffolds from this building block.
| Starting Material | Reagent Type | Reaction Name | Resulting Scaffold |
| This compound | Arylboronic Acid/Ester | Suzuki-Miyaura Coupling | 5-Aryl-6-(propan-2-yloxy)pyridin-3-amine |
| This compound | Primary/Secondary Amine | Buchwald-Hartwig Amination | 5-(Substituted-amino)-6-(propan-2-yloxy)pyridin-3-amine |
| This compound | Alkyne | Sonogashira Coupling | 5-Alkynyl-6-(propan-2-yloxy)pyridin-3-amine |
| This compound | Acyl Chloride/Anhydride | Acylation | N-(5-Bromo-6-(propan-2-yloxy)pyridin-3-yl)amide |
Utility in the Synthesis of Diverse Heterocyclic Ring Systems
Beyond simple substitution, this compound is a valuable precursor for the synthesis of fused heterocyclic ring systems, where another ring is built onto the pyridine core. Such annulation reactions create polycyclic aromatic systems that are of significant interest in drug discovery and materials science. mdpi.com The strategic placement of the amino and bromo groups facilitates various cyclization strategies.
One common approach involves using the inherent nucleophilicity of the aminopyridine system. For example, 2-aminopyridines are well-known precursors for the synthesis of imidazo[1,2-a]pyridines, utilizing the binucleophilic nature of the exocyclic amino group and the endocyclic pyridine nitrogen. nih.gov While the subject compound is a 3-aminopyridine, the amino group can still be used as a key nucleophile in condensation reactions with bifunctional electrophiles to construct a new ring. A reaction with a β-ketoester, for instance, could lead to the formation of a fused pyridopyrimidinone system.
Alternatively, the amino and bromo groups can be used in sequential or one-pot reactions to build a new ring. For instance, the amino group could be acylated with a molecule containing a terminal alkyne. The resulting intermediate could then undergo an intramolecular Sonogashira or Heck coupling reaction between the C-5 bromine and the alkyne to form a fused pyrrolopyridine or dihydropyrrolopyridine ring. Such intramolecular cyclizations are powerful methods for constructing complex heterocyclic frameworks.
The following table illustrates potential pathways to fused heterocyclic systems.
| Reactant Partner | Potential Fused System | Synthetic Strategy |
| α-Haloketone | Imidazo[4,5-b]pyridine | Condensation/Cyclization |
| 1,3-Dicarbonyl Compound | Pyridopyrimidine | Condensation/Cyclization |
| Acryloyl Chloride | Dihydropyridonaphthyridine | Michael Addition followed by Intramolecular Cyclization |
| Isothiocyanate | Pyridothiazine | Addition and Intramolecular Cyclization |
Applications in the Development of Catalytic Ligands and Metal Complexes
Aminopyridine derivatives are widely employed as ligands in coordination chemistry and catalysis due to the presence of nitrogen donor atoms that can effectively bind to transition metals. nih.govekb.eg this compound can serve both as a simple ligand and, more importantly, as a scaffold for creating more complex, multidentate ligands. evitachem.comgeorgiasouthern.edu
In its unmodified form, the molecule can act as a monodentate ligand, coordinating to a metal center primarily through the more sterically accessible and electronically favorable pyridine ring nitrogen. nih.govresearchgate.net However, its true value lies in its potential for elaboration into multidentate ligand systems. The amino and bromo functionalities are ideal anchor points for introducing additional coordinating groups. georgiasouthern.edu
For example, the amino group can be derivatized to form Schiff bases or functionalized with phosphine-containing arms, creating N,N'- or N,P-bidentate ligands. The bromine atom at the C-5 position can be substituted via cross-coupling reactions to introduce other donor groups. A Suzuki coupling with 2-pyridylboronic acid would yield a bipyridine-type ligand, while a Sonogashira coupling followed by reaction with a phosphine (B1218219) could install a phosphino (B1201336) group, creating ligands suitable for a variety of catalytic applications. These tailored ligands can then be used to form stable complexes with transition metals like palladium, copper, nickel, and cadmium, which may exhibit unique catalytic activities. nih.govekb.egpvpcollegepatoda.org
The table below outlines potential modifications to create various ligand types.
| Modification Site | Reaction Type | Added Donor Group | Resulting Ligand Type | Potential Metal Partners |
| C3-Amine | Schiff Base Condensation | Imine (N) | N,N'-Bidentate | Cu, Ni, Zn |
| C3-Amine | Alkylation with Ph2P(CH2)2Cl | Phosphine (P) | N,P-Bidentate | Pd, Pt, Rh |
| C5-Bromo | Suzuki Coupling | Pyridyl, Imidazolyl (N) | N,N'-Bidentate | Ru, Fe, Co |
| C5-Bromo | Nucleophilic Substitution | Thiol (S) | N,S-Bidentate | Pd, Au |
Contribution to the Synthesis of Complex Organic Molecules
The development of efficient and modular synthetic routes is crucial for accessing complex organic molecules, particularly in the field of pharmaceutical discovery. nih.gov Building blocks that offer multiple, selectively addressable functional groups are highly sought after for their ability to facilitate the rapid construction of molecular complexity. This compound fits this description perfectly, serving as a key intermediate for larger, multifunctional targets. evitachem.com
The distinct reactivity of the bromo and amino groups allows for a stepwise and controlled synthetic strategy. A synthetic plan for a complex molecule might first involve a Suzuki or Buchwald-Hartwig reaction at the C-5 position to install a key structural fragment. mdpi.comwikipedia.org Following this, the C-3 amino group can be engaged in an amide bond formation, sulfonylation, or reductive amination to add another piece of the molecular puzzle. This regioselective, sequential functionalization is a cornerstone of modern organic synthesis, allowing chemists to build complex structures without the need for extensive use of protecting groups.
For example, in the synthesis of a potential kinase inhibitor, the C-5 position could be coupled with a complex heterocyclic boronic acid via a Suzuki reaction. The resulting intermediate's amino group could then be coupled with a carboxylic acid-containing fragment designed to interact with a specific amino acid residue in the target protein's active site. This modular approach, enabled by the specific functionalities of the starting block, accelerates the synthesis of new chemical entities for biological evaluation.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine?
- Methodology : The compound is synthesized via nucleophilic substitution and functional group transformations. Key steps include introducing the propan-2-yloxy group at the 6-position of the pyridine ring, followed by bromination at the 5-position. Reaction conditions (e.g., temperature, solvent polarity) are critical to minimize side products. Purification often involves column chromatography or recrystallization to achieve >95% purity .
- Example Protocol :
- Step 1 : Alkylation of 3-aminopyridine with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Bromination using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄).
- Validation : Confirm regioselectivity via H NMR and LC-MS .
Q. How is the structural characterization of this compound performed?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., coupling constants for adjacent protons on the pyridine ring).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (MW: 245.12 g/mol) and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation of 3D structure, though limited by crystal growth challenges due to the compound’s solubility .
Q. What are the key physicochemical properties relevant to experimental design?
- Critical Data :
| Property | Value/Description |
|---|---|
| Solubility | Moderate in DMSO, low in H₂O |
| LogP | ~2.1 (predicts moderate lipophilicity) |
| Stability | Sensitive to strong acids/bases |
- Implications : Solubility guides solvent choice for biological assays; LogP informs membrane permeability studies .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
- Strategies :
- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) for efficient C-O bond formation, improving yield by ~15% .
- Temperature Control : Maintain <60°C during bromination to prevent debromination side reactions.
- Purification : Gradient elution in HPLC with a C18 column to resolve closely related impurities .
Q. What experimental approaches elucidate interactions with biological targets?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes/receptors (e.g., KD values for kinase inhibition).
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by the amino group’s hydrogen-bonding capacity .
- Mutagenesis Studies : Identify critical residues in target proteins by comparing wild-type vs. mutant binding affinities.
- Case Study : In cancer research, the compound showed IC₅₀ of 8.2 μM against EGFR kinase, suggesting competitive inhibition at the ATP-binding site .
Q. How do structural analogs influence biological activity and selectivity?
- Comparative Analysis :
| Analog (Substitution) | Key Effect on Activity |
|---|---|
| 5-Bromo-4-methoxypyridin-3-amine | Reduced potency (IC₅₀: 22 μM) |
| 5-Bromo-4-methylpyridin-3-amine | Improved metabolic stability |
- Design Principles :
- Alkoxy Groups : Propan-2-yloxy enhances steric bulk, improving target selectivity over methoxy analogs.
- Halogen Positioning : Bromine at the 5-position optimizes π-stacking interactions in hydrophobic binding pockets .
Q. How can data contradictions in biological assays be resolved?
- Case Example : Discrepancies in IC₅₀ values (e.g., 8.2 μM vs. 15 μM) may arise from assay conditions.
- Resolution Steps :
Standardize buffer pH (e.g., pH 7.4 for physiological relevance).
Validate compound stability under assay conditions via LC-MS.
Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-verify results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
